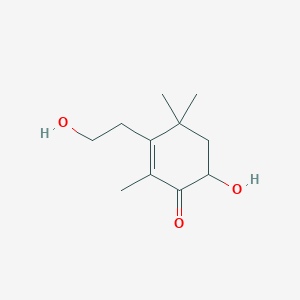
2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- is an organic compound with a unique structure that includes a cyclohexenone ring substituted with hydroxy and hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- typically involves multi-step organic reactions. One common method includes the hydroxylation of isophorone, followed by further functionalization to introduce the hydroxyethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of biocatalysts, such as cultures of Aspergillus niger, has also been explored for the biotransformation of related compounds, providing an eco-friendly alternative to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, fragrances, and flavorings.
Mecanismo De Acción
The mechanism by which 2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Isophorone: A related compound used as a solvent and in chemical synthesis.
Camphor: A bioactive natural product with a similar structural moiety.
Sordarins: Compounds containing a bicyclic core similar to that of 2-Cyclohexen-1-one derivatives.
Uniqueness: 2-Cyclohexen-1-one, 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
825614-87-7 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O3/c1-7-8(4-5-12)11(2,3)6-9(13)10(7)14/h9,12-13H,4-6H2,1-3H3 |
Clave InChI |
QIOYKXMTBUDZHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CC(C1=O)O)(C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


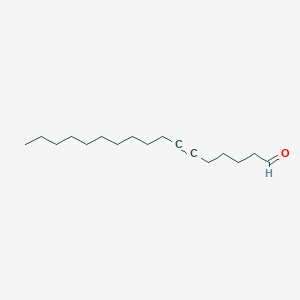
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
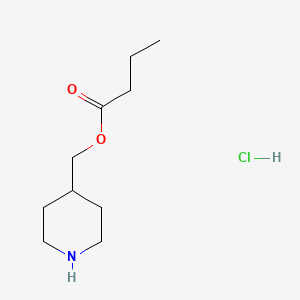
methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
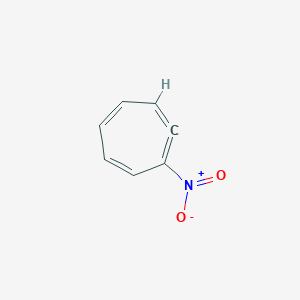
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
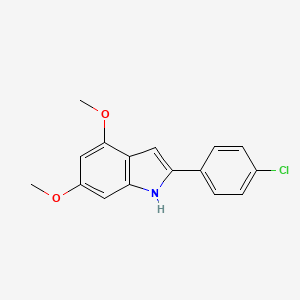
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
